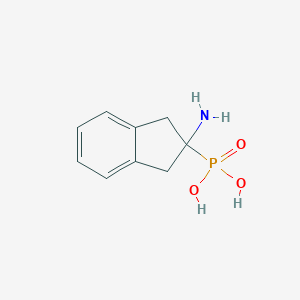

2-Aminoindan-2-phosphonic acid

Description

Properties

IUPAC Name |

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFRDRWPYDVEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566537 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141120-17-4 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Aminoindan-2-phosphonic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the primary mechanism of action of 2-Aminoindan-2-phosphonic acid (AIP). Contrary to initial hypotheses suggesting a role as an N-methyl-D-aspartate (NMDA) receptor antagonist, the robust body of scientific evidence firmly establishes AIP as a potent, competitive, and time-dependent inhibitor of phenylalanine ammonia-lyase (PAL).

This guide will dissect the intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Primary Mechanism of Action: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound is a conformationally restricted analog of the amino acid phenylalanine. This structural mimicry is the cornerstone of its mechanism of action. AIP exerts its biological effects by directly competing with phenylalanine for the active site of the enzyme phenylalanine ammonia-lyase (PAL)[1]. PAL is a critical enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are crucial for plant growth, development, and defense.

The inhibition of PAL by AIP is not only competitive but also exhibits time-dependent characteristics[1]. This suggests a "slow-binding" inhibition model, where an initial enzyme-inhibitor complex (EI) is formed, which then undergoes a conformational change to a more stable, tightly bound complex (EI*). This results in a progressive increase in the inhibition of the enzyme over time.

Quantitative Analysis of PAL Inhibition

The inhibitory potency of this compound against PAL has been quantified through kinetic studies. The following table summarizes the key kinetic parameters for the interaction of AIP with the homotetrameric PAL-1 isozyme from parsley.

| Parameter | Value | Description | Reference |

| Ki | 7 ± 2 nM | The equilibrium constant for the dissociation of the final enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. | [1] |

| k2 | 2.6 ± 0.04 x 104 M-1s-1 | The association rate constant for the formation of the initial enzyme-inhibitor complex. | [1] |

| k-2 | 1.8 ± 0.04 x 10-4 s-1 | The dissociation rate constant for the breakdown of the final enzyme-inhibitor complex. The very low value indicates a slow off-rate and a stable complex. | [1] |

The Phenylpropanoid Pathway and the Role of PAL

The following diagram illustrates the pivotal position of Phenylalanine Ammonia-Lyase (PAL) in the phenylpropanoid pathway and the inhibitory action of this compound.

Experimental Protocols: Kinetic Analysis of PAL Inhibition

The determination of the kinetic parameters of PAL inhibition by AIP typically involves a series of in vitro enzyme assays. A detailed methodology is outlined below.

Materials and Reagents

-

Highly purified Phenylalanine Ammonia-Lyase (PAL) isozyme (e.g., heterologously expressed PAL-1 from parsley)

-

L-Phenylalanine (substrate)

-

This compound (inhibitor)

-

Buffer solution (e.g., Tris-HCl buffer at a specific pH, typically around 8.5)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure

-

Enzyme Activity Assay: The activity of PAL is monitored by measuring the rate of formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

-

Determination of Km for Phenylalanine:

-

A series of reactions are set up with a fixed concentration of PAL and varying concentrations of L-phenylalanine.

-

The initial reaction velocities (V0) are measured for each substrate concentration.

-

The data are plotted on a Michaelis-Menten or Lineweaver-Burk plot to determine the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity.

-

-

Competitive Inhibition Assay:

-

Reactions are prepared with a fixed concentration of PAL and varying concentrations of L-phenylalanine, in the absence and presence of different fixed concentrations of AIP.

-

The initial velocities are measured.

-

The data are plotted on a Lineweaver-Burk plot. In competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with inhibitor concentration.

-

-

Time-Dependent Inhibition (Slow-Binding) Analysis:

-

The enzyme is pre-incubated with a specific concentration of AIP for varying periods before the addition of the substrate.

-

The reaction is initiated by the addition of a saturating concentration of L-phenylalanine.

-

The progress of the reaction is monitored over time. The resulting curves will show a time-dependent decrease in enzyme activity, from which the association and dissociation rate constants (k2 and k-2) can be calculated by fitting the data to the appropriate kinetic models.

-

The following diagram outlines the experimental workflow for determining the kinetic parameters of AIP inhibition of PAL.

Addressing the NMDA Receptor Hypothesis

Initial interest in this compound within neuroscience stemmed from its structural similarity to known competitive NMDA receptor antagonists, such as AP5 (2-amino-5-phosphonopentanoic acid). The rigid, constrained structure of AIP was hypothesized to potentially confer selectivity and potency at the NMDA receptor. However, a thorough review of the available scientific literature does not provide evidence to support this hypothesis. Studies detailing the pharmacological activity of AIP have focused on its potent effects on PAL, with no significant data reported on its activity as an NMDA receptor antagonist. Therefore, at present, the classification of this compound as an NMDA receptor antagonist is not substantiated by experimental evidence.

Conclusion

The primary and well-characterized mechanism of action of this compound is the potent, competitive, and time-dependent inhibition of phenylalanine ammonia-lyase. Its structural resemblance to phenylalanine allows it to effectively block the active site of PAL, thereby inhibiting the phenylpropanoid pathway. While its constrained cyclic structure is of interest in medicinal chemistry, there is currently no substantial evidence to indicate that it functions as a significant NMDA receptor antagonist. For researchers and scientists in drug development, the robust inhibitory effect of AIP on PAL remains its most defining and scientifically validated characteristic.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Aminoindan-2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoindan-2-phosphonic acid (AIP) is a synthetic analogue of the amino acid phenylalanine. It is of significant interest to researchers in the fields of plant science, enzymology, and drug development due to its potent and specific inhibitory action on the enzyme phenylalanine ammonia-lyase (PAL). PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins. By inhibiting this crucial step, AIP serves as a valuable chemical tool for studying the roles of these metabolites in plant physiology, development, and defense mechanisms. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂NO₃P | [1][2] |

| Molecular Weight | 213.17 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | Not available | [3][4] |

| Boiling Point (Predicted) | 443.5 ± 55.0 °C | [4] |

| Density (Predicted) | 1.46 g/cm³ | [4] |

| pKa (Predicted) | 1.03 ± 0.20 | [5] |

| logP (Predicted) | -2.8 | [1] |

| Water Solubility | 4 mM (at 25°C) | [6] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the use of 2-indanone (B58226) as a starting material. While specific, detailed step-by-step protocols are proprietary to various manufacturers, a general and widely referenced approach is the Pudovik reaction or a variation thereof.[7][8]

General Procedure:

-

Reaction of 2-indanone with a phosphite (B83602) source: 2-indanone is reacted with a dialkyl phosphite (e.g., diethyl phosphite) in the presence of a base (e.g., sodium ethoxide) to form a dialkyl 2-hydroxyindan-2-phosphonate.

-

Conversion of the hydroxyl group to an amino group: The hydroxyl group is then converted to an amino group. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by conversion to a leaving group (e.g., tosylate) and subsequent displacement with ammonia (B1221849) or an ammonia equivalent.

-

Hydrolysis of the phosphonate (B1237965) ester: The resulting dialkyl 2-aminoindan-2-phosphonate is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield the final product, this compound.

-

Purification: The crude product is then purified by recrystallization or chromatography to obtain the final, high-purity compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Quantitative Solubility Determination in Water

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

-

A standard solution of this compound of known concentration is prepared in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the AIP solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data are essential for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the indan (B1671822) ring system, the methylene (B1212753) protons of the five-membered ring, and the amino group protons. The coupling of protons to the phosphorus atom would also be observed.

-

¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and the carbon atom bonded to both the amino and phosphonic acid groups. The latter carbon would show coupling to the phosphorus atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:[9][10][11][12][13]

-

O-H stretch of the phosphonic acid group (broad band).

-

N-H stretch of the amino group.

-

Aromatic C-H stretch .

-

Aliphatic C-H stretch .

-

P=O stretch of the phosphonic acid group.

-

P-O-H bend .

-

Aromatic C=C bending vibrations .

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Such studies on this compound would reveal the precise conformation of the indan ring and the spatial relationship between the amino and phosphonic acid groups.[5][14]

Biological Activity and Signaling Pathway

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound is a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL).[6][15][16] PAL catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By competitively binding to the active site of PAL, AIP prevents the substrate (L-phenylalanine) from binding, thereby blocking the entire downstream pathway.

The following diagram illustrates the logical flow of the PAL pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing PAL Inhibition

A typical workflow to assess the inhibitory effect of this compound on PAL activity in a plant extract is depicted below.

Conclusion

This compound is a well-characterized and potent inhibitor of phenylalanine ammonia-lyase. Its defined physicochemical properties, coupled with its specific biological activity, make it an indispensable tool for researchers studying plant secondary metabolism and for those in the early stages of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and further investigation of this important compound.

References

- 1. This compound | C9H12NO3P | CID 14984422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoindan-2-phosphonic acid | C9H12NO3P | CID 129691334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 141120-17-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. phosphonic acid [webbook.nist.gov]

- 13. ejournal.upi.edu [ejournal.upi.edu]

- 14. resources.rigaku.com [resources.rigaku.com]

- 15. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Conformation of 2-Aminoindan-2-phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational studies of 2-Aminoindan-2-phosphonic acid (AIP), a potent competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). While detailed crystallographic data such as specific bond lengths and angles from primary research articles are not publicly available, this document synthesizes information from various studies to present a thorough understanding of its molecular architecture, conformational dynamics, and the experimental approaches used for its characterization.

Molecular Structure and Conformation

This compound is a conformationally restricted analog of the amino acid phenylalanine. Its structure is characterized by an indane ring system with an amino group and a phosphonic acid group attached to the same carbon atom (C2). This arrangement is crucial for its biological activity as a PAL inhibitor.

Studies utilizing X-ray crystallography, NMR spectroscopy, and molecular modeling have revealed key insights into the three-dimensional structure and preferred conformations of AIP.[1] In the solid state, the molecule adopts a specific conformation where the phosphonic group is in an equatorial position and the amino group is in an axial position relative to the five-membered ring of the indane system.[1]

In solution, NMR data suggests a dynamic equilibrium between two primary conformers.[1] This equilibrium is significantly shifted towards the conformer with the equatorial phosphonic group, which is considered the more thermodynamically stable form.[1] Ab initio calculations performed in the gas phase indicate that the energy barrier between these two conformations is small.[1]

Conformational Equilibrium

The biological activity of AIP is thought to be related to its specific conformations. While the equatorial conformer is more stable in solution, theoretical binding studies with a model of the PAL active site suggest that the conformer with the axial phosphonic group is the one that docks specifically to the enzyme.[1] This suggests that a conformational change may be required for binding, which could explain the observed time-dependent inhibition of PAL by AIP.[1]

References

An In-Depth Technical Guide to 2-Aminoindan-2-phosphonic Acid (AIP): Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of the enzyme phenylalanine ammonia-lyase (PAL). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of AIP. It includes a detailed summary of its quantitative inhibitory activity, experimental protocols for its synthesis and biological evaluation, and a visual representation of its role in the phenylpropanoid pathway. This document is intended to serve as a core resource for researchers in the fields of plant science, enzymology, and medicinal chemistry.

Discovery and History

The seminal work on this compound (AIP) as a potent inhibitor of phenylalanine ammonia-lyase (PAL) was introduced by Zoń and Amrhein in 1992.[1][2] Their research established AIP as a valuable tool for studying the phenylpropanoid pathway in plants. Subsequent studies by Zoń and others focused on the synthesis and biological evaluation of AIP and its derivatives, further elucidating the structure-activity relationships for PAL inhibition.

A key investigation into the kinetics of AIP's interaction with PAL was conducted by Appert and his colleagues in 2003. They characterized AIP as a competitive, slow-binding, and reversible inhibitor of the enzyme. This detailed kinetic analysis provided a deeper understanding of the molecular interactions between AIP and the active site of PAL.

Mechanism of Action

AIP functions as a competitive inhibitor of phenylalanine ammonia-lyase (PAL; EC 4.3.1.5). PAL is a crucial enzyme in the biosynthesis of a wide array of plant secondary metabolites known as phenylpropanoids. This pathway is responsible for the production of lignins, flavonoids, and other phenolic compounds that are vital for plant growth, development, and defense.

The inhibitory action of AIP is attributed to its structural similarity to the natural substrate of PAL, L-phenylalanine. This allows AIP to bind to the active site of the enzyme, thereby preventing the binding and subsequent deamination of L-phenylalanine to trans-cinnamic acid. The inhibition by AIP is characterized as "slow-binding," indicating that an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state. This inhibition is, however, reversible.

Quantitative Data

The inhibitory potency of this compound against phenylalanine ammonia-lyase has been quantified in detailed kinetic studies. The following table summarizes the key kinetic parameters for the inhibition of the PAL-1 isozyme from parsley (Petroselinum crispum).

| Parameter | Value | Description |

| Ki | 7 ± 2 nM | The equilibrium constant for the dissociation of the enzyme-inhibitor complex, indicating the potency of the inhibitor. |

| k2 | (2.6 ± 0.04) x 104 M-1s-1 | The second-order rate constant for the association of AIP with the enzyme. |

| k-2 | (1.8 ± 0.04) x 10-4 s-1 | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. |

Data from Appert et al., 2003.

Experimental Protocols

Synthesis of this compound (AIP)

A common synthetic route to this compound starts from 2-indanone (B58226). The following is a representative protocol based on the principles of α-aminophosphonic acid synthesis:

Step 1: Formation of the Schiff Base

-

In a round-bottom flask, dissolve 2-indanone (1 equivalent) in an appropriate solvent such as toluene (B28343) or ethanol (B145695).

-

Add a source of ammonia (B1221849), for example, a solution of ammonia in methanol (B129727) or ammonium (B1175870) acetate (B1210297) (1.1 equivalents).

-

The reaction mixture is heated to reflux with a Dean-Stark trap to remove water and drive the formation of the corresponding imine (Schiff base).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude imine.

Step 2: Addition of the Phosphite (B83602)

-

The crude imine from the previous step is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, a phosphite reagent such as diethyl phosphite or triethyl phosphite (1.1 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the addition of the phosphite to the imine, forming the diethyl ester of this compound.

-

The reaction is monitored by TLC until the starting imine is consumed.

Step 3: Hydrolysis to the Phosphonic Acid

-

The crude diethyl 2-aminoindan-2-phosphonate is cooled in an ice bath.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to hydrolyze the phosphonate (B1237965) esters and any protecting groups.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The resulting solid is triturated with a solvent like acetone (B3395972) or ethanol to induce crystallization.

-

The crude this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (1H, 13C, 31P) and mass spectrometry to confirm its identity and purity.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol describes a common method for determining the activity of PAL and the inhibitory effect of AIP.

Principle: The activity of PAL is measured spectrophotometrically by monitoring the rate of formation of trans-cinnamic acid from the substrate L-phenylalanine. Trans-cinnamic acid has a characteristic absorbance maximum at approximately 290 nm.

Materials:

-

Spectrophotometer capable of measuring absorbance at 290 nm.

-

Temperature-controlled cuvette holder.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.5.

-

Substrate Stock Solution: L-phenylalanine dissolved in the assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in the assay buffer.

-

Enzyme Extract: A partially or fully purified preparation of PAL.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of L-phenylalanine. For inhibitor studies, also add the desired concentration of AIP.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 30 °C or 37 °C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of trans-cinnamic acid.

-

To determine the inhibitory activity of AIP, perform the assay at various concentrations of the inhibitor while keeping the substrate concentration constant. The IC50 value can then be calculated from the dose-response curve. For determining the mode of inhibition (e.g., competitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the phenylpropanoid biosynthesis pathway, the point of inhibition by AIP, and a general workflow for evaluating PAL inhibitors.

Caption: Phenylpropanoid biosynthesis pathway and the site of inhibition by AIP.

Caption: Experimental workflow for the synthesis and evaluation of PAL inhibitors like AIP.

References

The Biological Activity of 2-Aminoindan-2-phosphonic Acid in Plant Biology: A Technical Guide

Abstract

2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway in plants[1][2][3]. This pathway is fundamental to the biosynthesis of a vast array of secondary metabolites crucial for plant development, structural integrity, and defense against biotic and abiotic stresses[1][4]. By inhibiting PAL, AIP serves as a critical pharmacological tool for dissecting the roles of phenylpropanoid metabolism in various physiological processes. This technical guide provides an in-depth overview of AIP's mechanism of action, its multifaceted biological effects on plants, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biochemical and signaling pathways.

Introduction to this compound (AIP)

This compound is a synthetic phosphonic analogue of the amino acid phenylalanine. Its structure, featuring a conformationally restricted indan (B1671822) ring, allows it to bind with high affinity to the active site of Phenylalanine Ammonia-Lyase (PAL)[5]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, which is the first committed step in the general phenylpropanoid pathway[5][6]. This pathway leads to the production of essential compounds including lignin (B12514952), flavonoids, anthocyanins, and phytoalexins, which are involved in processes ranging from UV protection and structural support to defense against pathogens[4][7]. Due to its role as a specific PAL inhibitor, AIP is widely used in plant biology research to modulate the synthesis of these compounds and study the consequences of their depletion[2][5][8].

Mechanism of Action

AIP functions as a powerful competitive inhibitor of PAL[1][3][9]. Its molecular structure mimics that of the natural substrate, L-phenylalanine, enabling it to fit into the enzyme's active site. The phosphonic acid group plays a critical role in its binding and inhibitory activity[1].

Kinetic studies performed with purified homotetrameric PAL-1 isozyme from parsley revealed that AIP exhibits time-dependent, slow-binding inhibition. The enzyme-inhibitor complex is formed in a single "slow" reversible step[9]. The key kinetic parameters are:

-

Association Rate (k₂): 2.6 ± 0.04 x 10⁴ M⁻¹ s⁻¹[9]

-

Dissociation Rate (k₋₂): 1.8 ± 0.04 x 10⁻⁴ s⁻¹[9]

-

Equilibrium Constant (Kᵢ): 7 ± 2 nM[9]

This low nanomolar Kᵢ value indicates a very high affinity of AIP for the PAL enzyme, making it a highly potent inhibitor. By blocking the conversion of L-phenylalanine to trans-cinnamic acid, AIP effectively reduces the metabolic flux into the entire phenylpropanoid pathway, leading to a significant decrease in the accumulation of downstream phenolic compounds[6][8][10].

Biological Effects and Applications in Plant Biology

The application of AIP to plant systems, from cell cultures to whole plants, has diverse and significant consequences.

Modulation of Phenylpropanoid Metabolism

The primary and most direct effect of AIP is the reduction of phenylpropanoid compounds.

-

Reduced Phenolic Content: Treatment with AIP leads to a significant decrease in the levels of total phenolic compounds in various plant systems, including suspension cell cultures of Cistanche deserticola and callus cultures of Cannabis sativa[2][8][11][12].

-

Lignin Reduction: By limiting the supply of monolignol precursors, AIP treatment can lead to reduced lignification[10]. This has been observed to cause side effects like hyperhydricity in tissue cultures but can be beneficial for applications like protoplast isolation by enhancing cell wall digestibility[10][11][12].

-

Inhibition of Anthocyanin Biosynthesis: As flavonoids, anthocyanins are products of the phenylpropanoid pathway. AIP has been shown to be an effective in vivo inhibitor of their biosynthesis[13].

Applications in Plant Tissue Culture

AIP has proven to be a valuable tool for improving in vitro plant culture techniques.

-

Reduced Oxidative Browning: Phenolic compounds often oxidize in culture media, leading to browning and the release of toxins that inhibit tissue growth and regeneration. By decreasing the production of these phenolics, AIP can mitigate tissue browning and improve the viability of explants[5][11][12].

-

Enhanced Protoplast Isolation: Reduced lignin and phenolic content in the cell wall following AIP treatment can make the cell walls more susceptible to enzymatic digestion. The inclusion of 1 mM AIP in Cannabis sativa callus culture media resulted in a 334% increase in protoplast yield compared to the control[11][12].

Induction of Plant Defense Responses

While AIP reduces the production of classical phenylpropanoid-derived defense compounds, it can paradoxically trigger alternative defense pathways. In a study on rice (Oryza sativa), the application of AIP to intact plants reduced infection by the root-knot nematode Meloidogyne graminicola. This effect was not due to phenylpropanoid accumulation but rather the activation of the jasmonate-mediated defense pathway, leading to the accumulation of antimicrobial flavonoids and diterpenoids[6]. This highlights the complex cross-talk between plant defense signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative effects of AIP treatment across various plant systems as reported in the literature.

| Plant System | AIP Concentration | Observed Effect | Reference |

| Parsley (Petroselinum crispum) PAL-1 Isozyme | Kᵢ = 7 ± 2 nM | In vitro competitive inhibition of PAL activity. | [9] |

| Cistanche deserticola Suspension Cells | 0.5 - 2.0 µM | Significant decrease in PAL activity and total phenolic compounds content. | [8][14] |

| Cannabis sativa Callus Culture | 1 mM | 334% increase in protoplast yield; 28% decrease in total soluble phenolics; 52% decrease in tissue browning. | [11][12] |

| Sessile Oak (Quercus petraea) Embryogenic Culture | 1000 µM | Reduced regeneration, accompanied by reduced lignin content and changes in somatic embryo proportions. | [10] |

| Rice (Oryza sativa) | Not specified | Reduced infection by Meloidogyne graminicola nematode; activation of jasmonate pathway. | [6] |

| Fagopyrum tataricum (Tartary buckwheat) Callus | 100 µM | Effective for plant regeneration; reduced phenolic compounds, notably rutin. | [5] |

Experimental Protocols

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol describes a general method for extracting PAL from plant tissue and assaying its activity spectrophotometrically, including its inhibition by AIP.

1. Plant Material and Protein Extraction: a. Harvest 0.5-1.0 g of fresh plant tissue (e.g., leaves, roots, or callus) and immediately freeze in liquid nitrogen. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 2-4 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% w/v polyvinylpyrrolidone). d. Homogenize the mixture thoroughly and then centrifuge at 12,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. PAL Activity Assay: a. Prepare the reaction mixture in a quartz cuvette:

- 800 µL of 50 mM Tris-HCl buffer (pH 8.8).

- 100 µL of crude enzyme extract.

- For inhibition assays, add 10 µL of AIP solution at the desired concentration (and 10 µL of solvent for the control). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Start the reaction by adding 100 µL of 100 mM L-phenylalanine solution. d. Immediately measure the change in absorbance at 290 nm (A₂₉₀) over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The increase in A₂₉₀ corresponds to the formation of trans-cinnamic acid. e. Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 nmol of trans-cinnamic acid per minute (Extinction coefficient of trans-cinnamic acid at 290 nm is ~10,000 M⁻¹ cm⁻¹).

Protocol for Quantification of Total Phenolic Content

This protocol uses the Folin-Ciocalteu method to determine the total phenolic content in plant extracts.

1. Phenolic Extraction: a. Homogenize 100 mg of freeze-dried plant tissue in 2 mL of 80% methanol. b. Sonicate the mixture for 15 minutes and then centrifuge at 10,000 x g for 10 minutes. c. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

2. Folin-Ciocalteu Assay: a. Add 100 µL of the methanolic plant extract to a test tube. b. Add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water). c. After 5 minutes, add 400 µL of 7.5% (w/v) sodium carbonate (Na₂CO₃) solution. d. Vortex the mixture and incubate in the dark at room temperature for 60 minutes. e. Measure the absorbance at 765 nm. f. Prepare a standard curve using known concentrations of a standard compound, such as gallic acid. g. Calculate the total phenolic content of the sample and express it as mg of gallic acid equivalents (GAE) per gram of dry weight.

Signaling Pathways and Workflow Diagrams

Phenylpropanoid Pathway Inhibition by AIP

Caption: Inhibition of the Phenylpropanoid Pathway by this compound (AIP).

Experimental Workflow for PAL Inhibition Assay

Caption: Workflow for determining PAL activity and its inhibition by AIP.

AIP-Induced Jasmonate Defense Signaling in Rice

Caption: Proposed model for AIP-induced defense signaling against nematodes in rice.

Conclusion

This compound is an invaluable tool in plant biology, providing a means to specifically inhibit the phenylpropanoid pathway. Its application has advanced our understanding of the roles of phenolic compounds in plant development, stress physiology, and disease resistance. Research has demonstrated its utility in diverse applications, from enhancing plant tissue culture efficiency by reducing oxidative browning to revealing complex signaling cross-talk between major plant defense pathways[6][11][12]. The detailed kinetic data, protocols, and pathway diagrams provided in this guide offer researchers a comprehensive resource for effectively utilizing AIP in their investigations into the intricate world of plant secondary metabolism.

References

- 1. This compound | 141120-17-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of potent inhibitors of phenylalanine ammonia-lyase and PVP on in vitro morphogenesis of Fagopyrum tataricum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of this compound treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of 2-Aminoindan-2-phosphonic Acid in Phenylpropanoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a vast array of compounds crucial for growth, development, and defense. Phenylalanine ammonia-lyase (PAL) is the gateway enzyme to this pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. 2-Aminoindan-2-phosphonic acid (AIP) is a potent and specific competitive inhibitor of PAL, making it an invaluable tool for studying the dynamics and functions of the phenylpropanoid pathway. This technical guide provides an in-depth overview of the role of AIP in the context of phenylpropanoid biosynthesis, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and the downstream consequences of PAL inhibition.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway is initiated by the conversion of the aromatic amino acid L-phenylalanine into trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][2] This initial step is a critical regulatory point, committing carbon from primary metabolism to a complex network of biosynthetic routes that produce a variety of essential compounds, including:

-

Lignin (B12514952): A complex polymer that provides structural support to the plant cell wall.

-

Flavonoids: A diverse group of compounds with roles in pigmentation, UV protection, and defense.

-

Anthocyanins: Pigments responsible for many of the red, purple, and blue colors in flowers and fruits.

-

Coumarins and Stilbenes: Compounds often involved in plant defense responses.

-

Salicylic Acid: A key phytohormone in plant defense signaling.

Given its central role, the inhibition of PAL offers a direct method for studying the impact of the entire phenylpropanoid pathway on various physiological processes.

This compound (AIP) as a PAL Inhibitor

This compound (AIP) is a structural analog of phenylalanine and acts as a potent, competitive, and reversible inhibitor of PAL.[1][3][4][5] Its indane ring system imposes conformational constraints that allow it to bind tightly to the active site of PAL, preventing the binding of the natural substrate, L-phenylalanine.

Mechanism of Action

AIP exhibits time-dependent inhibition of PAL, which is characteristic of a "slow-binding" inhibitor.[5][6] This means that the initial binding of AIP to the enzyme is followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. The inhibition is competitive, indicating that AIP and phenylalanine compete for the same binding site on the enzyme. The inhibition by AIP is also reversible.[5][6]

Data Presentation: Quantitative Analysis of PAL Inhibition by AIP

The efficacy of AIP as a PAL inhibitor has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Kinetic Constants for the Inhibition of Parsley PAL-1 by AIP

| Parameter | Value | Reference |

| Ki (Equilibrium Constant) | 7 ± 2 nM | [6] |

| k(2) (Association Rate) | 2.6 ± 0.04 x 10(4) M(-1) s(-1) | [6] |

| k(-2) (Dissociation Rate) | 1.8 ± 0.04 x 10(-4) s(-1) | [6] |

Data from a study using heterologously expressed, highly purified homotetrameric PAL-1 isozyme from parsley.

Table 2: Effect of AIP on Total Phenolic Content in Artemisia annua Callus Culture

| Medium | AIP Concentration (µM) | Total Phenols (mg/g dry weight) | % Reduction | Reference |

| 2,4-D | 0 | 2.8 | - | [3] |

| 2,4-D | 100 | 1.7 | 39.3% | [3] |

| BA/NAA | 0 | 3.2 | - | [3] |

| BA/NAA | 100 | 2.1 | 34.4% | [3] |

This data demonstrates the in vivo efficacy of AIP in reducing the accumulation of downstream phenylpropanoid products.

Experimental Protocols

The following are detailed methodologies for key experiments involving the study of PAL and its inhibition by AIP.

In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric methods for measuring PAL activity.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2% (w/v) polyvinylpolypyrrolidone (PVPP) and 2 mM dithiothreitol (B142953) (DTT))

-

0.1 M L-phenylalanine solution

-

1 M Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest and weigh fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Add the powdered tissue to the extraction buffer (e.g., 1:10 w/v) and vortex thoroughly.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5). A typical reaction volume is 1-3 mL.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of 1 M TCA (e.g., 100 µL).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 290 nm, which is the wavelength at which trans-cinnamic acid absorbs light.

-

A blank reaction containing the extraction buffer instead of the enzyme extract should be run in parallel.

-

-

Calculation of PAL Activity:

-

The amount of trans-cinnamic acid produced can be calculated using its molar extinction coefficient. The activity is typically expressed as µmol of cinnamic acid produced per minute per milligram of protein.

-

In Vitro PAL Inhibition Assay with AIP

This protocol assesses the inhibitory effect of AIP on PAL activity.

Materials:

-

Crude or purified PAL enzyme extract

-

AIP stock solution of known concentration

-

L-phenylalanine solution

-

Spectrophotometer and other reagents from the PAL activity assay.

Procedure:

-

Pre-incubation:

-

Prepare a series of reaction mixtures containing the PAL enzyme extract and varying concentrations of AIP.

-

Pre-incubate these mixtures for a set period (e.g., 10-15 minutes) at the assay temperature to allow for the binding of the inhibitor to the enzyme.

-

-

Enzyme Assay:

-

Initiate the enzymatic reaction by adding the L-phenylalanine substrate.

-

Follow the standard PAL activity assay protocol to measure the rate of cinnamic acid formation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AIP concentration relative to a control reaction with no inhibitor.

-

The data can be used to determine the IC50 value of AIP (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vivo Inhibition of Phenylpropanoid Biosynthesis using AIP

This protocol describes a general workflow for studying the effects of AIP on intact plants or cell cultures.

Materials:

-

Plant material (e.g., seedlings, whole plants, or cell suspension cultures)

-

AIP solution of desired concentration

-

Appropriate growth medium or hydroponic solution

-

Equipment for sample harvesting and analysis (e.g., HPLC, GC-MS for metabolite analysis).

Procedure:

-

AIP Application:

-

For whole plants, AIP can be applied via soil drenching, foliar spray, or by adding it to a hydroponic solution.[4]

-

For cell cultures, AIP is added directly to the culture medium.[3]

-

A range of AIP concentrations should be tested to determine the optimal concentration for the desired level of inhibition without causing significant toxicity.

-

-

Incubation:

-

Grow the plants or cell cultures for a specific period under controlled conditions.

-

-

Sample Harvesting and Analysis:

-

Harvest tissues of interest at different time points after AIP application.

-

Analyze the tissues for:

-

PAL activity (as described in protocol 4.1).

-

Levels of phenylalanine (expected to increase).[4]

-

Concentrations of downstream phenylpropanoid products such as total phenolics, flavonoids, anthocyanins, or lignin using appropriate analytical techniques (e.g., spectrophotometry, HPLC, GC-MS).

-

-

Visualization of Pathways and Workflows

Phenylpropanoid Biosynthesis Pathway and AIP Inhibition

Caption: Phenylpropanoid pathway initiation and competitive inhibition of PAL by AIP.

Logical Workflow for an AIP Inhibition Experiment

Caption: A typical experimental workflow for studying the effects of AIP.

Downstream Signaling Consequences of PAL Inhibition

Caption: Potential downstream consequences of PAL inhibition by AIP.

Conclusion

This compound is a powerful and specific tool for the study of phenylpropanoid biosynthesis. Its well-characterized mechanism of action as a competitive, slow-binding inhibitor of PAL allows for the targeted disruption of this crucial metabolic pathway. By using AIP in conjunction with the experimental protocols outlined in this guide, researchers can effectively investigate the multifaceted roles of phenylpropanoids in plant growth, development, and responses to environmental stimuli. The quantitative data and visual workflows provided herein serve as a valuable resource for designing and interpreting experiments in this field. As our understanding of the intricate regulation of plant metabolic networks deepens, the use of specific inhibitors like AIP will remain a cornerstone of functional analysis in plant biology and biochemistry.

References

- 1. The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture | PLOS One [journals.plos.org]

- 4. The phenylalanine ammonia‐lyase inhibitor AIP induces rice defence against the root‐knot nematode Meloidogyne graminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminoindan-2-phosphonic acid molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 2-Aminoindan-2-phosphonic acid, a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL). The information is intended to support research and development activities in plant biochemistry, enzyme kinetics, and related fields.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂NO₃P[1][2][3][4] |

| Molecular Weight | 213.17 g/mol [1][2][4][5] |

| CAS Number | 141120-17-4[1][2] |

Mechanism of Action: Phenylalanine Ammonia-Lyase Inhibition

This compound functions as a competitive inhibitor of phenylalanine ammonia-lyase (PAL).[1][6] PAL is a critical enzyme that catalyzes the first step in the phenylpropanoid biosynthetic pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia (B1221849).[1][2] This pathway is essential for the production of a wide array of secondary metabolites in plants, including flavonoids, lignin, and other phenolic compounds that play roles in growth, development, and defense.[1][2] By inhibiting PAL, this compound can significantly reduce the biosynthesis of these compounds.

The following diagram illustrates the point of inhibition within the initial step of the phenylpropanoid pathway.

Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by this compound.

Experimental Protocols

While comprehensive, step-by-step protocols are proprietary to individual research labs, the following outlines a general methodology for assessing the in-vivo inhibitory effects of this compound on PAL activity in plant seedlings, based on published research.

Objective: To determine the effect of varying concentrations of this compound on the growth and biochemical profile of plant seedlings.

Materials:

-

Seeds of the plant of interest (e.g., Vicia faba L. - field bean).

-

Hoagland's solution (or other suitable growth medium).

-

This compound (AIP).

-

Sterile containers for germination and growth.

-

Growth chamber with controlled temperature and light conditions.

-

Equipment for biochemical analysis (e.g., spectrophotometer, HPLC).

Methodology:

-

Seed Germination: Germinate seeds in Hoagland's solution at a controlled temperature (e.g., 25°C) until the main roots reach a specified length (e.g., approximately 4 cm).

-

Preparation of Treatment Solutions: Prepare a stock solution of this compound. From this stock, create a series of dilutions in Hoagland's solution to achieve the desired final concentrations for the experiment (e.g., 0 µM as a control, 1 µM, 10 µM, and 100 µM).

-

Seedling Incubation: Transfer the selected seedlings into the prepared treatment solutions.

-

Treatment Period: Incubate the seedlings in the treatment solutions for a predetermined duration. The length of this period can vary depending on the experimental goals, with examples including short-term treatments (e.g., 3.5 hours) for studying effects on specific cell cycle phases or long-term treatments (e.g., 24 hours) for observing broader developmental and biochemical changes.

-

Sample Collection: After the treatment period, collect tissue samples (e.g., root tips) for analysis.

-

Analysis: Process the collected tissues for various assays, which may include:

-

PAL Activity Assay: To directly measure the inhibition of the enzyme.

-

Quantification of Phenolic Compounds: To assess the downstream effects of PAL inhibition.

-

Analysis of Polyamines or other metabolites.

-

Microscopy: For observing morphological or cellular changes.

-

This protocol serves as a foundational guide. Researchers should optimize concentrations, incubation times, and analytical methods based on the specific plant species and research questions.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. The phenylalanine ammonia lyase (PAL) gene family shows a gymnosperm-specific lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Kinetics of AIP to Phenylalanine Ammonia-Lyase

This guide provides a comprehensive overview of the binding kinetics of 2-aminoindan-2-phosphonic acid (AIP) to phenylalanine ammonia-lyase (PAL), an essential enzyme in the phenylpropanoid pathway. This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of PAL and the methodologies used to characterize such interactions.

Quantitative Analysis of AIP-PAL Binding Kinetics

AIP is a potent, competitive, and time-dependent inhibitor of PAL. The binding kinetics have been characterized, revealing a slow-binding inhibition mechanism. The key quantitative parameters for the interaction between AIP and PAL from parsley (a model system) are summarized in the table below.

| Kinetic Parameter | Symbol | Value | Unit | Reference |

| Association Rate Constant | kon (k2) | 2.6 ± 0.04 x 104 | M-1s-1 | [1] |

| Dissociation Rate Constant | koff (k-2) | 1.8 ± 0.04 x 10-4 | s-1 | [1] |

| Inhibition Constant | Ki | 7 ± 2 | nM | [1] |

Note: The inhibition is reversible, and the enzyme-inhibitor complex is formed in a single "slow" step.[1]

Experimental Protocols

Spectrophotometric Assay for PAL Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to determine the enzymatic activity of PAL and its inhibition by AIP. The assay is based on measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid from the substrate L-phenylalanine.[2][3]

Materials:

-

Purified PAL enzyme

-

L-phenylalanine (substrate)

-

AIP (inhibitor)

-

Sodium borate (B1201080) buffer (0.1 M, pH 8.8) or Tris-HCl buffer (100 mM, pH 8.8)[2]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-phenylalanine in the assay buffer.

-

Prepare a stock solution of AIP in the assay buffer.

-

Dilute the purified PAL enzyme to the desired concentration in the assay buffer.

-

-

Enzyme Activity Assay (Control):

-

To a quartz cuvette, add the assay buffer and the L-phenylalanine solution to achieve the desired final concentration (e.g., 3 mM).[4]

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.[4]

-

Initiate the reaction by adding a small volume of the PAL enzyme solution to the cuvette and mix thoroughly.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 290 nm for a set period (e.g., 5-10 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Inhibition Assay:

-

To a quartz cuvette, add the assay buffer, L-phenylalanine solution, and a specific concentration of AIP.

-

Pre-incubate the mixture at the desired temperature for a time sufficient to allow for inhibitor binding.

-

Initiate the reaction by adding the PAL enzyme solution.

-

Monitor the reaction rate as described in the enzyme activity assay.

-

Repeat the assay with a range of AIP concentrations to determine the inhibitory effect.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the slopes of the absorbance curves.

-

Plot the reaction velocity as a function of substrate concentration in the presence and absence of the inhibitor (e.g., using a Michaelis-Menten plot or a Lineweaver-Burk plot) to determine the mode of inhibition.

-

For slow-binding inhibitors like AIP, progress curves (absorbance vs. time) at different inhibitor concentrations should be analyzed to determine the on and off-rates (kon and koff).

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to study the real-time binding kinetics of an inhibitor to its target enzyme. This protocol provides a general framework for analyzing the PAL-AIP interaction using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified PAL enzyme (ligand)

-

AIP (analyte)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified PAL solution over the activated surface to achieve covalent immobilization. The optimal protein concentration and pH for immobilization should be determined empirically.

-

Deactivate any remaining active esters on the surface using ethanolamine.

-

A reference flow cell should be prepared similarly but without the PAL enzyme to subtract non-specific binding.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of AIP in the running buffer.

-

Inject the different concentrations of AIP over the immobilized PAL surface at a constant flow rate.

-

Monitor the association of AIP to PAL in real-time.

-

After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the AIP-PAL complex.

-

Regenerate the sensor surface between different AIP concentrations if necessary, using a suitable regeneration solution that removes the bound inhibitor without denaturing the enzyme.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal titration calorimeter

-

Purified PAL enzyme

-

AIP

-

Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified PAL enzyme extensively against the chosen ITC buffer.

-

Dissolve the AIP in the final dialysis buffer.

-

Degas both the enzyme and inhibitor solutions to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the PAL solution into the sample cell of the calorimeter.

-

Load the AIP solution into the injection syringe.

-

Set the experimental temperature and other parameters (e.g., injection volume, spacing between injections, stirring speed).

-

Perform a series of injections of AIP into the PAL solution. The heat change upon each injection is measured.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of AIP to PAL.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(1/KD).

-

Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the central role of Phenylalanine Ammonia-Lyase (PAL) as the entry point into the phenylpropanoid pathway, which leads to the synthesis of a wide array of secondary metabolites.

Caption: The Phenylpropanoid Pathway initiated by PAL.

Signaling Pathways for PAL Gene Activation

The expression of the PAL gene is induced by various biotic and abiotic stresses. The following diagram illustrates simplified signaling pathways initiated by wounding, pathogen attack, and UV light, leading to the activation of PAL gene expression.

Caption: Stress-induced signaling pathways activating PAL gene expression.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical workflow for characterizing the binding kinetics of an inhibitor like AIP to PAL.

Caption: Workflow for characterizing PAL-AIP binding kinetics.

References

- 1. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by this compound and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Aminoindan-2-phosphonic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminoindan-2-phosphonic acid (AIP) and its derivatives, potent inhibitors of the enzyme phenylalanine ammonia-lyase (PAL). The document details synthetic methodologies, presents key quantitative data, and illustrates the relevant biological pathways.

Introduction

This compound (AIP) is a conformationally restricted analogue of the amino acid phenylalanine. This structural constraint makes it a highly effective competitive inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. The inhibition of PAL by AIP and its analogues has significant implications for research in plant biology, pathology, and has potential applications in drug development. This guide focuses on the chemical synthesis of these valuable research compounds.

Core Synthetic Strategies

Two primary synthetic routes have been established for the preparation of the this compound scaffold: the Strecker-type synthesis starting from 2-indanone (B58226) and the alkylation of a phosphonate (B1237965) carbanion.

Synthesis from 2-Indanone

A robust and widely used method for the synthesis of AIP and its derivatives commences with the corresponding 2-indanone. This approach is a variation of the classical Strecker synthesis for α-amino acids.

Experimental Protocol: Synthesis of this compound from 2-Indanone

-

Formation of the α-Aminonitrile: 2-Indanone is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a suitable solvent system, typically a mixture of an organic solvent and water. This one-pot reaction forms the intermediate 2-amino-2-cyanoindan.

-

Conversion to the α-Aminophosphonate: The α-aminonitrile is then converted to the corresponding α-aminophosphonate. This is achieved by reacting the aminonitrile with a source of phosphorous acid, such as a mixture of phosphorous acid and phosphorus trichloride, or by reacting it with diethyl phosphite.

-

Hydrolysis to the Phosphonic Acid: The resulting phosphonate ester is hydrolyzed to the final this compound. This is typically accomplished by refluxing with a strong acid, such as concentrated hydrochloric acid.

Synthesis via Alkylation of Ethyl Diethoxyphosphorylacetate

An alternative strategy involves the construction of the indane ring system through a cyclization reaction.

Experimental Protocol: Synthesis of this compound via Alkylation

-

Alkylation: The carbanion of ethyl diethoxyphosphorylacetate is generated using a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF). This carbanion is then alkylated with 1,2-bis(bromomethyl)benzene.

-

Cyclization: The resulting intermediate undergoes an intramolecular Dieckmann condensation to form the five-membered ring of the indane system.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting β-keto acid is decarboxylated to yield 2-oxindan-2-phosphonic acid.

-

Amination: The keto group is then converted to an amino group, for example, through reductive amination, to afford this compound.

Synthesis of Analogues and Derivatives

The core synthetic routes can be adapted to produce a variety of analogues with substitutions on the aromatic ring of the indane nucleus. These derivatives are crucial for structure-activity relationship (SAR) studies.

Synthesis of 5-Substituted 2-Aminoindan-2-phosphonic Acids

A range of 5-substituted derivatives, including those with nitro, amino, methyl, bromo, and hydroxyl groups, have been synthesized to investigate their inhibitory effects on PAL.[1] The general approach involves utilizing the appropriately substituted 2-indanone as the starting material in the Strecker-type synthesis described in section 2.1.

Synthesis of 4-Bromo-2-aminoindan-2-phosphonic Acid

The synthesis of the 4-bromo derivative also follows the 2-indanone route, starting with 4-bromo-2-indanone. This compound has been identified as a potent inhibitor of PAL.

Quantitative Data

The following tables summarize the reported yields and biological activity data for this compound and some of its key derivatives.

| Compound | Starting Material | Synthetic Route | Yield (%) | Reference |

| This compound | 2-Indanone | Strecker-type | Not specified | Zoń & Amrhein, 1992 |

| This compound | Ethyl diethoxyphosphorylacetate | Alkylation/Cyclization | Not specified | Zoń & Amrhein, 1992 |

| 5-Nitro-2-aminoindan-2-phosphonic acid | 5-Nitro-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |

| 5-Amino-2-aminoindan-2-phosphonic acid | 5-Amino-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |

| 5-Methyl-2-aminoindan-2-phosphonic acid | 5-Methyl-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |

| 5-Bromo-2-aminoindan-2-phosphonic acid | 5-Bromo-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |

| 5-Hydroxy-2-aminoindan-2-phosphonic acid | 5-Hydroxy-2-indanone | Strecker-type | Not specified | Zoń et al., 2005 |

| 4-Bromo-2-aminoindan-2-phosphonic acid | 4-Bromo-2-indanone | Strecker-type | Not specified | Gancarz et al., 2007 |

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | Phenylalanine Ammonia-Lyase | Potent inhibitor | Zoń & Amrhein, 1992 |

| 5-Bromo-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Biologically most active of the 5-substituted series | Zoń et al., 2005 |

| 5-Methyl-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Biologically most active of the 5-substituted series | Zoń et al., 2005 |

| 4-Bromo-2-aminoindan-2-phosphonic acid | Phenylalanine Ammonia-Lyase | Strongest inhibitor in its series | Gancarz et al., 2007 |

Signaling Pathway and Experimental Workflow

The Phenylpropanoid Pathway

This compound and its analogues act on the initial committed step of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes.

Caption: The Phenylpropanoid Pathway and the inhibitory action of AIP on PAL.

General Experimental Workflow for Synthesis

The synthesis of AIP derivatives generally follows a structured workflow from starting materials to the final purified product.

Caption: A generalized workflow for the synthesis and characterization of AIP derivatives.

Conclusion

The synthesis of this compound and its analogues provides researchers with powerful tools to probe the phenylpropanoid pathway and to develop new enzyme inhibitors. The synthetic routes starting from 2-indanone offer a versatile and efficient approach to a wide range of derivatives, enabling detailed structure-activity relationship studies. Further research into the development of more potent and selective PAL inhibitors based on the this compound scaffold holds promise for various applications in agriculture and medicine.

References

An In-depth Technical Guide to 2-Aminoindan-2-phosphonic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, storage, and biological activity of 2-Aminoindan-2-phosphonic acid. The content herein is intended for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound, with the CAS number 141120-17-4, is a heterocyclic phosphonic acid derivative.[1] Its structure incorporates a bicyclic indene (B144670) scaffold with an amino group and a phosphonic acid moiety.[1] The molecular formula of this compound is C9H12NO3P, and it has a molecular weight of 213.17 g/mol .[2][3][4]

| Property | Value | Source |

| Molecular Formula | C9H12NO3P | [2][3][4] |

| Molecular Weight | 213.17 g/mol | [2][3][4] |

| CAS Number | 141120-17-4 | [5][6] |

| Density | 1.46 g/cm³ | [2][6] |

| Boiling Point (Predicted) | 443.5 ± 55.0 °C | [6] |

| pKa (Predicted) | 1.03 ± 0.20 | [6] |

| Appearance | Solid | [6] |

Safety and Hazard Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute toxicity, oral (Category 4) |

| Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[5] |

| Skin corrosion/irritation (Category 2) |

| Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362[5] |

| Serious eye damage/eye irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313[5] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

| Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[5] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |

Handling and Storage